N-(tert-butyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide
Overview
Description
N-(tert-butyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide, commonly known as BMB or BMB-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BMB-4 is a member of the N-phenylbenzamide class of compounds, which have been shown to have antitumor activity in various preclinical models.
Mechanism of Action
BMB-4 inhibits the activity of the protein Hsp90, which is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. By inhibiting Hsp90, BMB-4 destabilizes these client proteins, leading to their degradation and inhibition of tumor growth.
Biochemical and Physiological Effects
BMB-4 has been shown to have a range of biochemical and physiological effects in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells, and inhibits the formation of new blood vessels, a process known as angiogenesis, which is necessary for tumor growth. BMB-4 also inhibits the migration and invasion of cancer cells, which are necessary for metastasis.
Advantages and Limitations for Lab Experiments
BMB-4 has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo experiments. It has also been extensively studied, and its mechanism of action is well understood. However, BMB-4 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low selectivity, meaning it may inhibit other proteins besides Hsp90.
Future Directions
There are several future directions for research on BMB-4. One potential direction is to develop more selective inhibitors of Hsp90 that have fewer off-target effects. Another direction is to investigate the potential use of BMB-4 in combination therapy with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of BMB-4 in clinical trials.
Scientific Research Applications
BMB-4 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BMB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Properties
IUPAC Name |
N-tert-butyl-2-[(4-morpholin-4-ylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)24-21(27)18-6-4-5-7-19(18)23-20(26)16-8-10-17(11-9-16)25-12-14-28-15-13-25/h4-11H,12-15H2,1-3H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPYGFNMKRRPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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